
Dodecyl phthalate
Übersicht
Beschreibung
Dodecyl phthalate, also known as Decyl dodecyl phthalate, is a chemical compound with the molecular formula C30H50O4 . It is widely used as a plasticizer in various applications .
Synthesis Analysis
Phthalate esters, including Dodecyl phthalate, are commonly synthesized via alkylation and ethylene oxide addition reactions . The methods of sample preparation have progressed from simple liquid-liquid extraction using organic solvents to solid-phase microextraction techniques .Molecular Structure Analysis
The molecular structure of Dodecyl phthalate is characterized by an average mass of 474.716 Da and a monoisotopic mass of 474.370911 Da .Chemical Reactions Analysis
Phthalates, including Dodecyl phthalate, are widely used as plasticizers in food processing and packaging . They are analyzed using gas chromatography and liquid chromatography, with improved limits of detection ranging from approximately 10 ppm for fatty foods to 1–60 ppt for water, juices, and cooking oil samples .Wissenschaftliche Forschungsanwendungen
Inhibition of Corrosion in Carbon Steel
Dodecyl phthalate derivatives have been studied for their inhibitory action on the corrosion of carbon steel in hydrochloric acid. Research by Hegazy et al. (2012) synthesized a series of nonionic surfactants, including dodecyl phthalate derivatives, to explore their effectiveness as corrosion inhibitors. These surfactants demonstrated significant inhibition efficiency, reaching up to 94.9% at specific concentrations, suggesting their potential application in industrial settings to prevent metal corrosion (Hegazy, El-Tabei, & Ahmed, 2012).
Analytical Chemistry and Detection in Pharmaceuticals
In analytical chemistry, dodecyl phthalate is involved in methods for quantifying phthalate esters in pharmaceuticals. Chao et al. (2016) developed a method using water plug-assisted analyte focusing by micelle collapse and microemulsion electrokinetic chromatography for analyzing phthalate esters in pediatric pharmaceuticals. This method demonstrates the significance of dodecyl phthalate in sensitive and accurate analytical procedures (Chao, Liao, & Kuo, 2016).
Environmental Monitoring and Health Impact
Research on phthalates, including dodecyl phthalate, often focuses on their environmental presence and health impacts. Hauser and Calafat (2005) reviewed the uses, metabolism, and health effects of phthalates in human populations, highlighting their widespread industrial applications and potential health concerns (Hauser & Calafat, 2005).
Extraction and Detection in Water Samples
Li et al. (2016) used a hexafluoroisopropanol-induced sodium dodecyl sulfate/dodecyltrimethylammonium bromide catanionic surfactant coacervate extraction method coupled with high-performance liquid chromatography to detect phthalates' migration from disposable tablewares to drinking water. This study underscores the importance of dodecyl phthalate in developing methods for environmental monitoring and public health safety (Li, Xu, Chen, & Xiao, 2016).
Solid-Phase Microextraction of Phthalates
Jafari et al. (2014) developed a novel polypyrole/graphene oxide coating for the solid-phase microextraction of phthalate esters. This innovative approach includes the use of sodium dodecyl sulfate and demonstrates the utility of dodecyl phthalate in enhancing analytical methodologies (Jafari, Ebrahimzadeh, Banitaba, & Davarani, 2014).
Wirkmechanismus
Phthalates, including Dodecyl phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Zukünftige Richtungen
The plasticizer market, including Dodecyl phthalate, has changed in response to the restriction of low molecular weight phthalate plasticizers due to their hazardous properties . Future research will likely focus on finding safer alternatives and understanding the potential hazards of these alternatives .
Eigenschaften
IUPAC Name |
2-dodecoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-13-16-24-20(23)18-15-12-11-14-17(18)19(21)22/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVJOPQTOUKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864998 | |
| Record name | Monolauryl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl phthalate | |
CAS RN |
21577-80-0 | |
| Record name | 1-Dodecyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21577-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021577800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolauryl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD6HB31KC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)


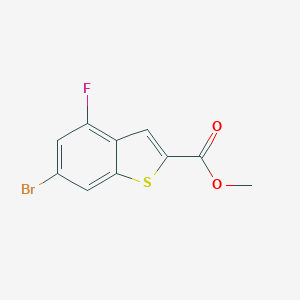
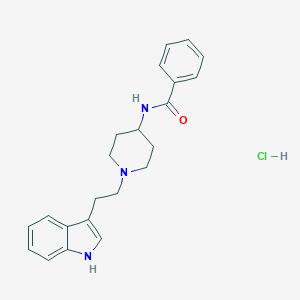
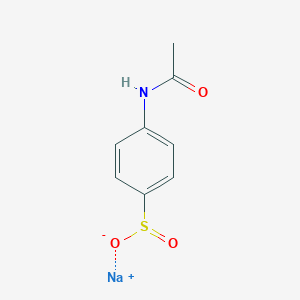
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
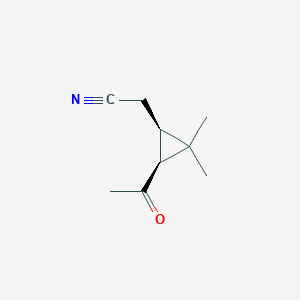
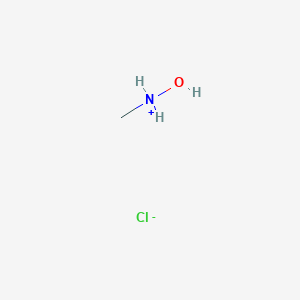
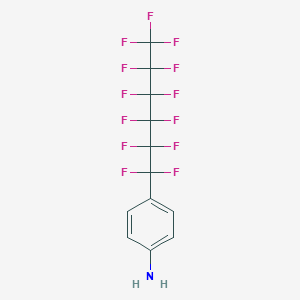

![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)